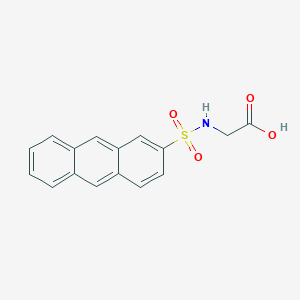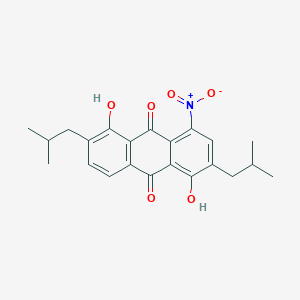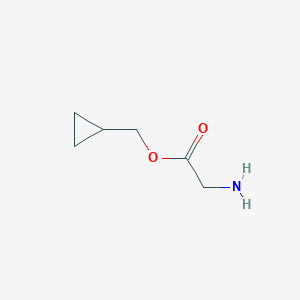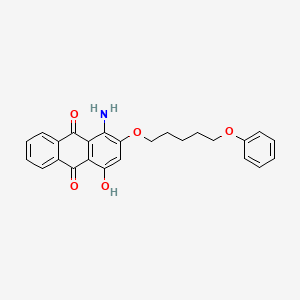
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and phenoxypentyl groups. These substitutions confer unique chemical properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with anthracene-9,10-dione as the core structure.
Stepwise Substitution:
Industrial Production Methods: Industrial synthesis may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, solvent) are employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, forming quinones and nitroso derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonic acids, and various nucleophiles.
Major Products:
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones depending on the reagents used.
Chemistry:
Dye Synthesis: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.
Catalysis: It can act as a catalyst or catalyst precursor in organic reactions.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, providing a tool for biochemical studies.
Medicine:
Anticancer Research: Its ability to intercalate with DNA makes it a potential candidate for anticancer drugs.
Antioxidant Properties: The compound’s antioxidant activity is being explored for therapeutic applications.
Industry:
Textile Industry: Used in the dyeing process due to its stable color properties.
Paper Industry: Acts as a bleaching agent in paper production.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. Its mechanism of action includes:
DNA Intercalation: The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant or pro-oxidant, depending on the cellular context.
類似化合物との比較
Anthraquinone: The parent compound, lacking the amino, hydroxy, and phenoxypentyl groups.
1-Amino-4-hydroxyanthraquinone: Similar but lacks the phenoxypentyl group.
2-Phenoxyanthraquinone: Similar but lacks the amino and hydroxy groups.
Uniqueness: 1-Amino-4-hydroxy-2-((5-phenoxypentyl)oxy)anthracene-9,10-dione is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The phenoxypentyl group, in particular, enhances its solubility and interaction with biological targets, setting it apart from simpler anthraquinone derivatives.
特性
CAS番号 |
61625-06-7 |
|---|---|
分子式 |
C25H23NO5 |
分子量 |
417.5 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-(5-phenoxypentoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c26-23-20(31-14-8-2-7-13-30-16-9-3-1-4-10-16)15-19(27)21-22(23)25(29)18-12-6-5-11-17(18)24(21)28/h1,3-6,9-12,15,27H,2,7-8,13-14,26H2 |
InChIキー |
ZNAJELVUEAXRIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


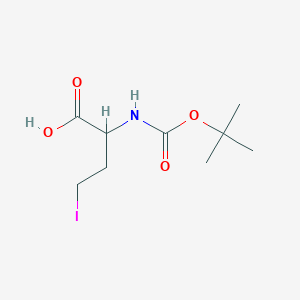
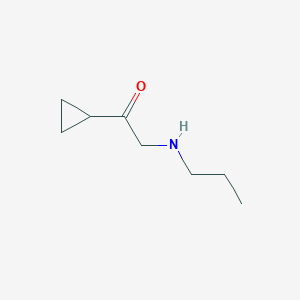
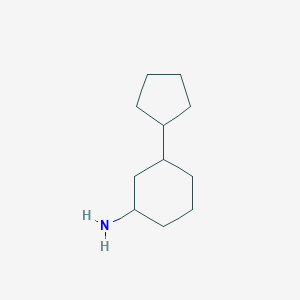
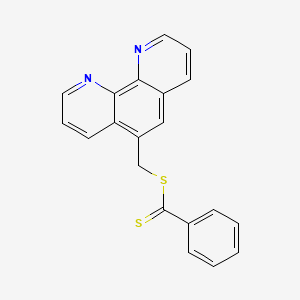


![Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)

![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)

